Indoxole

Übersicht

Beschreibung

INDOXOLE ist eine heterocyclische organische Verbindung. Es ist ein Derivat von Indol, einer Struktur, die für ihre biologische und pharmazeutische Bedeutung weit verbreitet ist. This compound hat aufgrund seiner potenziellen entzündungshemmenden Eigenschaften Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

INDOXOLE kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Kondensation von Isatinen mit Indolen unter sauren Bedingungen . Diese Methode wird aufgrund ihrer hohen Ausbeute und kurzen Reaktionszeiten bevorzugt. Eine andere Methode beinhaltet die Reaktion von substituierten 2-Chloroanilinen mit cyclischen oder acyclischen Ketonen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Details der industriellen Produktionsverfahren sind oft proprietär und können zwischen den Herstellern variieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem this compound-Molekül modifizieren.

Substitution: Elektrophile Substitutionsreaktionen sind häufig, insbesondere am Indolring.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Elektrophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Indolring einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Medizin: This compound wird als potenzielles Therapeutikum für verschiedene Krankheiten untersucht.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielen. So wurde gezeigt, dass es die Aktivität bestimmter Enzyme hemmt, die an Entzündungswegen beteiligt sind . Die genauen molekularen Ziele und Pfade können je nach dem jeweiligen biologischen Kontext variieren.

Analyse Chemischer Reaktionen

Types of Reactions

Indoxole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Electrophilic substitution reactions are common, particularly at the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Indoxole has been studied for its potential therapeutic effects in various medical conditions, particularly due to its structural similarity to other bioactive indole derivatives.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties. For instance, a study demonstrated that specific indole derivatives showed considerable growth inhibitory activity against various cancer cell lines, including RPMI-8226 and CCRF-CEM. One derivative was found to be 32 times more potent than parthenolide against hematological tumors (GI50: 0.26–0.28 μM) .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. A series of indole derivatives were synthesized and tested for their antibacterial and antifungal properties, revealing strong activity against strains like Micrococcus luteus and Pseudomonas fluorescens. The findings highlight the potential of this compound as an effective antimicrobial agent .

Neuroprotective Effects

This compound's role in neuroprotection is another area of interest. It has been suggested that this compound can enhance the delivery of drugs across the blood-brain barrier, improving therapeutic outcomes for neurological disorders .

Biological Activities

The biological activities of this compound extend beyond anticancer and antimicrobial effects.

Antioxidant Activity

This compound derivatives have been evaluated for their antioxidant properties. Some compounds demonstrated strong cytoprotective effects and effective chelation of ferrous ions, indicating their potential use as antioxidant agents .

Opioid Receptor Interaction

Certain studies have explored the interaction of this compound derivatives with opioid receptors, suggesting that modifications to the indole structure can influence receptor affinity and activity .

Synthesis and Derivative Development

The synthesis of this compound derivatives is crucial for enhancing its biological activity and expanding its applications.

| Derivative | Activity | Cell Line Tested | GI50/IC50 |

|---|---|---|---|

| Indole-3-carboxylate | Antitumor | RPMI-8226 | 0.04–0.05 μM |

| Parthenolide-indole derivative | Antitumor | CCRF-CEM | 0.26–0.28 μM |

| Indole-imidazole derivative | Antimicrobial | Various strains | Potent against M. luteus |

This table summarizes key findings related to different this compound derivatives and their biological activities.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- A study on the synthesis of indole derivatives indicated that introducing specific substituents could significantly enhance anticancer activity .

- Research on neuroprotective effects demonstrated that this compound could improve drug delivery systems targeting brain tissues, potentially benefiting treatments for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of indoxole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

INDOXOLE ist strukturell ähnlich anderen Indolderivaten, wie zum Beispiel:

Indol-3-essigsäure: Ein Pflanzenhormon, das an der Wachstumsregulation beteiligt ist.

Indometacin: Ein nichtsteroidales Antirheumatikum.

Pindolol: Ein Betablocker, der zur Behandlung von Bluthochdruck eingesetzt wird.

Einzigartigkeit

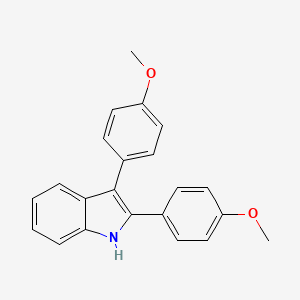

Was this compound von diesen ähnlichen Verbindungen unterscheidet, ist sein spezifisches Substitutionsschema, das einzigartige chemische und biologische Eigenschaften verleiht. So verstärkt das Vorhandensein von Methoxygruppen an den Phenylringen seine entzündungshemmende Aktivität .

Biologische Aktivität

Indoxole, a compound belonging to the class of indole derivatives, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring, with the general formula C₉H₇N. Its structural features enable it to interact with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

This compound exhibits a range of biological activities that are particularly relevant in the fields of neurology and inflammation. Key activities include:

- Anti-inflammatory Effects : this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

- Neurotransmitter Modulation : The compound has been investigated for its ability to influence neurotransmitter systems, which may have implications for treating mood disorders such as depression and anxiety.

- Analgesic Properties : this compound and its derivatives have been reported to possess analgesic activity, suggesting potential use in pain management .

- Antimicrobial Activity : Research indicates that indole derivatives, including this compound, exhibit antimicrobial properties, making them candidates for developing new antibiotics .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cyclooxygenase (COX) Inhibition : this compound has been identified as a selective COX-2 inhibitor, which is crucial for reducing inflammation while sparing the gastrointestinal tract from adverse effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Receptor Interactions : this compound's structural similarity to other biologically active compounds allows it to interact with various receptors involved in neurotransmission and inflammation. This interaction profile may explain its diverse therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound through various experimental approaches:

- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced inflammatory markers in animal models of acute inflammation. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory therapy .

- Neuroscience Research : In a clinical setting, this compound was evaluated for its effects on mood disorders. Participants reported improvements in depressive symptoms after treatment with this compound compared to placebo controls, suggesting its efficacy in mood regulation .

- Analgesic Evaluation : A comparative study assessed the analgesic effects of this compound against standard analgesics. This compound exhibited comparable efficacy in pain relief, indicating its potential as an alternative analgesic agent .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Indole | Aromatic heterocycle | Precursor to many pharmaceuticals |

| Tryptophan | Amino acid | Precursor to serotonin |

| Serotonin | Neurotransmitter | Mood regulation |

| Isatin | Aromatic carbonyl compound | Antimicrobial properties |

| This compound | Indole derivative | Anti-inflammatory, analgesic, antimicrobial |

This compound's unique substitutions on the indole framework contribute to its distinct biological activities compared to related compounds.

Eigenschaften

IUPAC Name |

2,3-bis(4-methoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-24-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)23-22(21)16-9-13-18(25-2)14-10-16/h3-14,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRETXDDCKMOQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198382 | |

| Record name | Indoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5034-76-4 | |

| Record name | Indoxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5034-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOXOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CKS2CL3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.